molecular formula C9H6Cl2F2O3 B1410916 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid CAS No. 1807178-38-6

2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid

Cat. No. B1410916
CAS RN: 1807178-38-6
M. Wt: 271.04 g/mol
InChI Key: OSBRTUWFXVSMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid, also known as DCDFP-A, is a synthetic organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that can be used to synthesize a wide range of compounds. DCDFP-A is widely used in laboratory experiments due to its low toxicity and relative stability.

Scientific Research Applications

2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid is widely used in scientific research applications. It has been used as a reagent in organic synthesis, as a scavenger for metals, and as a catalyst in the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, in the production of polymers, and in the manufacture of pesticides. In addition, 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid has been used in the study of enzyme inhibition and the regulation of gene expression.

Mechanism of Action

2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid is believed to act as an inhibitor of enzymes involved in the metabolism of fatty acids. It has been shown to inhibit the activity of the enzyme acyl-CoA synthetase, which is involved in the conversion of fatty acids to fatty acyl-CoA molecules. In addition, 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid has been shown to inhibit the activity of the enzyme fatty acid synthase, which is involved in the synthesis of fatty acids.
Biochemical and Physiological Effects
2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, as well as the synthesis of fatty acids. In addition, 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid has been shown to inhibit the activity of the enzyme fatty acid synthase, which is involved in the synthesis of fatty acids. Furthermore, 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid has been shown to inhibit the activity of enzymes involved in the synthesis of cholesterol, as well as the activity of enzymes involved in the metabolism of cholesterol.

Advantages and Limitations for Lab Experiments

2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid has several advantages for use in laboratory experiments. It is a relatively stable compound, and it has a low toxicity. In addition, it is relatively easy to synthesize, and it can be used to synthesize a wide range of compounds. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and it can be difficult to purify. In addition, it can be difficult to control the reaction conditions when synthesizing 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid.

Future Directions

There are several potential future directions for the use of 2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid. It could be used in the synthesis of new pharmaceuticals, or in the production of polymers. In addition, it could be used to develop new methods for the synthesis of other compounds, or to study the regulation of gene expression. Furthermore, it could be used to develop new methods for the synthesis of fatty acids and cholesterol, or to study enzyme inhibition. Finally, it could be used in the development of new pesticides, or to study the metabolism of fatty acids.

properties

IUPAC Name

2-[2,4-dichloro-5-(difluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O3/c10-5-3-6(11)7(16-9(12)13)1-4(5)2-8(14)15/h1,3,9H,2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBRTUWFXVSMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)F)Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-(difluoromethoxy)phenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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